Cas no 89444-83-7 (Benzenamine, 3-methoxy-5-methyl-, compd. with 2,4,6-trinitrophenol(1:1))

Benzenamine, 3-methoxy-5-methyl-, compd. with 2,4,6-trinitrophenol(1:1) structure
89444-83-7 structure
Product Name:Benzenamine, 3-methoxy-5-methyl-, compd. with 2,4,6-trinitrophenol(1:1)
CAS No:89444-83-7
MF:C14H14N4O8
MW:366.282963275909
CID:600391
PubChem ID:71324295
Update Time:2025-04-19

Benzenamine, 3-methoxy-5-methyl-, compd. with 2,4,6-trinitrophenol(1:1) Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3-methoxy-5-methyl-, compd. with 2,4,6-trinitrophenol(1:1)
    • 3-methoxy-5-methylaniline,2,4,6-trinitrophenol
    • 2,4,6-Trinitrophenol--3-methoxy-5-methylaniline (1/1)
    • DTXSID80753784
    • 89444-83-7
    • Inchi: 1S/C8H11NO.C6H3N3O7/c1-6-3-7(9)5-8(4-6)10-2;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-5H,9H2,1-2H3;1-2,10H
    • InChI Key: KYWGUBRZVDCQKS-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=C(C)C=1)N.OC1C(=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 366.08116342g/mol
  • Monoisotopic Mass: 366.08116342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 1
  • Complexity: 397
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 193Ų

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